
N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O4S2 and its molecular weight is 484.59. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Properties : Research on thiazole-based polythiophenes, including compounds similar to N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, indicates significant potential in optoelectronic applications. The study by Camurlu & Guven (2015) focused on the optoelectronic properties of conducting polymers derived from similar thiazole-containing monomers.
Antitumor Activity : Several studies have shown that thiazole derivatives exhibit potential antitumor activity. Yurttaş et al. (2015) synthesized various thiazole ring-bearing compounds demonstrating significant anticancer activity against multiple cancer cell lines, suggesting a role in cancer therapeutics (Yurttaş, Tay, & Demirayak, 2015). Similarly, Evren et al. (2019) explored the anticancer activity of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, a class closely related to the compound of interest, and found significant selective cytotoxicity in certain cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial Activities : The antimicrobial potential of thiazole derivatives has been widely researched. Singh & Vedic (2015) synthesized a series of N-(4-(3-acetamidophenyl)thiazol-2-yl)-2 (substituted phenylamino)acetamide compounds and found them to exhibit notable antimicrobial activity, suggesting their use as antimicrobial agents (Singh & Vedic, 2015).
Cancer Treatment : Derivatives of thiazole-based compounds have shown promising results in the treatment of various cancers. Duran & Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, which demonstrated reasonable anticancer activity against several cancer types, particularly melanoma cell lines (Duran & Demirayak, 2012).
Physicochemical and Biological Properties : Kovalenko et al. (2012) synthesized novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole fragments, exploring their physicochemical properties, cytotoxicity, and anticancer activity. They found considerable cytotoxicity and potent anticancer properties against various cancer cell lines (Kovalenko et al., 2012).
properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-3-31-20-10-5-4-9-19(20)27-21(29)12-18-13-32-23(26-18)33-14-22(30)25-17-8-6-7-16(11-17)24-15(2)28/h4-11,13H,3,12,14H2,1-2H3,(H,24,28)(H,25,30)(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOMJMATHFXHMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2412284.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2412289.png)
![Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B2412291.png)
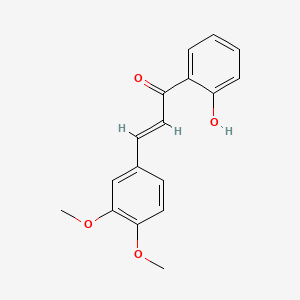
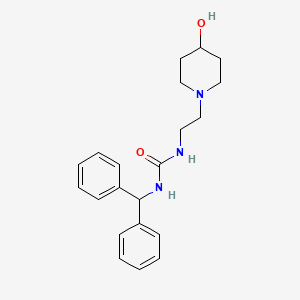
![3-(4-Chlorophenyl)-5-({4-[(3,4-dichlorobenzyl)oxy]phenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2412295.png)
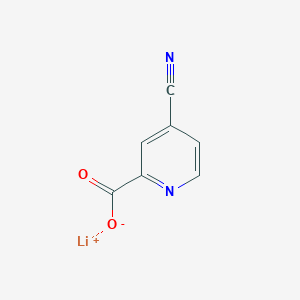
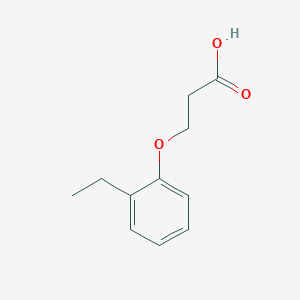
![2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B2412299.png)
![N-(3,4-dimethoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2412301.png)
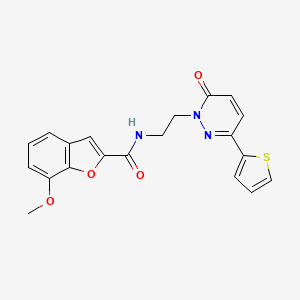
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412304.png)
